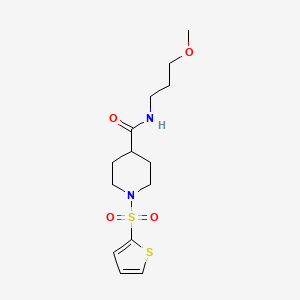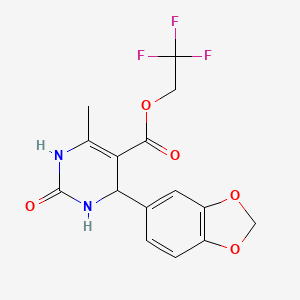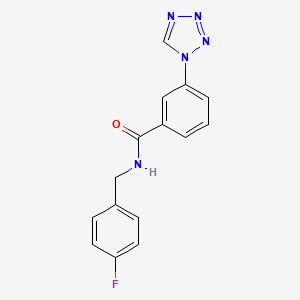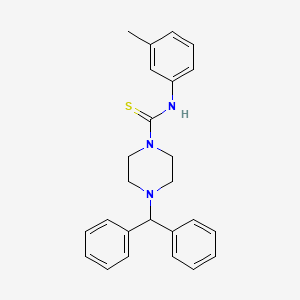![molecular formula C13H19N3O4 B4958976 N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, also known as FME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FME is a small molecule that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been used as a scaffold for the development of new drugs targeting various diseases. In neuroscience, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide is not fully understood, but it has been proposed that N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide can interact with various proteins and enzymes, leading to changes in cellular signaling pathways and gene expression. N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has also been shown to interact with the dopamine transporter, leading to changes in dopamine release and uptake.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects, including the inhibition of HDACs, the modulation of neurotransmitter release, and the induction of apoptosis. N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide also has limitations, including its stability and solubility, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, including the development of new N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide derivatives with improved stability and solubility, the investigation of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide's potential applications in other fields, such as immunology and infectious diseases, and the elucidation of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide's mechanism of action at the molecular level.
Conclusion:
In conclusion, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide's potential applications and mechanism of action, and to develop new N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide derivatives with improved stability and solubility.
Méthodes De Synthèse
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide can be synthesized using different methods, including the reaction of 2-furylmethylamine with 2-(4-morpholinyl)ethylamine and ethanediamine, followed by purification and characterization using various analytical techniques. Another method involves the reaction of 2-furylacetaldehyde with 2-(4-morpholinyl)ethylamine and ethanediamine, followed by purification and characterization. Both methods have been reported in the literature and can yield high-quality N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide.
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c17-12(13(18)15-10-11-2-1-7-20-11)14-3-4-16-5-8-19-9-6-16/h1-2,7H,3-6,8-10H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRTFBOIPYGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Furan-2-YL)methyl]-N'-[2-(morpholin-4-YL)ethyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)


![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)

![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)


![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
